molecular formula C11H16N2O B1500859 1-(4-Methylpyridin-2-yl)piperidin-4-ol CAS No. 939986-80-8

1-(4-Methylpyridin-2-yl)piperidin-4-ol

Cat. No.: B1500859
CAS No.: 939986-80-8
M. Wt: 192.26 g/mol
InChI Key: HPNSLHZWLKKERP-UHFFFAOYSA-N
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Description

1-(4-Methylpyridin-2-yl)piperidin-4-ol (CAS: 939986-80-8) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₁H₁₆N₂O and a molecular weight of 192.26 g/mol . Its structure features a piperidin-4-ol core linked to a 4-methylpyridin-2-yl group. The hydroxyl group on the piperidine ring contributes to its polarity, while the methyl-substituted pyridine enhances lipophilicity. This compound is stored under dry, room-temperature conditions and carries safety warnings for hazards related to skin/eye irritation (H315, H319) and acute toxicity (H302) .

Properties

IUPAC Name

1-(4-methylpyridin-2-yl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-9-2-5-12-11(8-9)13-6-3-10(14)4-7-13/h2,5,8,10,14H,3-4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNSLHZWLKKERP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60671518
Record name 1-(4-Methylpyridin-2-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939986-80-8
Record name 1-(4-Methyl-2-pyridinyl)-4-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939986-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Methylpyridin-2-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(4-Methylpyridin-2-yl)piperidin-4-ol, also referred to as 4-(4-Methylpyridin-2-yl)piperidin-4-ol, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, exploring its interactions with various biological targets, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C12_{12}H16_{16}N2_2O, with a molecular weight of 192.26 g/mol. It features a piperidine ring substituted with a 4-methylpyridine group and a hydroxyl group. The hydroxyl group enhances hydrogen bonding capabilities, which may increase the compound's binding affinity to proteins and enzymes.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : The compound shows promising antibacterial properties against several strains, including Gram-positive and Gram-negative bacteria. Its interactions with bacterial enzymes suggest mechanisms for its antimicrobial efficacy .
  • Antiproliferative Effects : Studies have indicated that derivatives of pyridine compounds can exhibit antiproliferative activity against cancer cell lines. The presence of functional groups like -OH in the structure has been associated with enhanced activity against specific cancer types .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Receptor Modulation : Its structural features allow it to modulate receptor activities, potentially influencing signaling pathways related to inflammation and cancer progression.

Comparative Analysis

To better understand the compound's biological activity, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Properties
1-(5-Methylpyrimidin-2-yl)piperidin-4-olPyrimidine ring instead of pyridineDifferent electronic properties affecting reactivity
1-(5-Methylpyrazin-2-yl)piperidin-4-olPyrazine ringVaries in biological activity due to ring structure
Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidineEthyl carboxylate groupPotentially different pharmacological profiles
2-Amino-4-(1-piperidine)pyridine derivativesAmino group substitutionKnown for kinase inhibition activities

The unique substitution pattern of this compound contributes to its specific chemical and biological properties, distinguishing it from other similar compounds.

Case Studies

Several studies have explored the biological activity of this compound:

  • Antibacterial Studies : A recent study tested various piperidine derivatives, revealing that modifications in the piperidine ring significantly influenced antibacterial potency against strains such as Staphylococcus aureus and Escherichia coli. The compound demonstrated MIC values comparable to established antibiotics .
  • Anticancer Activity : Research focusing on the antiproliferative effects highlighted that compounds with hydroxyl substitutions exhibited lower IC50 values against cancer cell lines like HeLa and MDA-MB-231, indicating enhanced efficacy in inhibiting cell growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variation in Heterocyclic Rings

Pyridine vs. Pyrimidine Derivatives
  • 1-(5-Methylpyrimidin-2-yl)piperidin-4-ol (CAS: 1236285-21-4): Molecular formula: C₁₀H₁₅N₃O Replaces the pyridine ring with a pyrimidine, introducing an additional nitrogen atom.
  • 1-(6-Chloropyrimidin-4-yl)-4-methylpiperidin-4-ol (CAS: 1528868-56-5):
    • Molecular formula: C₁₀H₁₄ClN₃O
    • The chloro substituent on pyrimidine increases electronegativity, favoring halogen bonding in receptor-ligand interactions. The 4-methyl group on piperidine introduces steric effects, possibly reducing conformational flexibility .
Phenyl vs. Pyridine Derivatives
  • 1-[4-(Aminomethyl)-2-fluorophenyl]piperidin-4-ol (CAS: 1039892-60-8): Molecular formula: C₁₂H₁₇FN₂O Substitutes pyridine with a fluorophenyl group. The fluorine atom enhances dipole interactions, while the aminomethyl group adds a basic site, improving solubility in acidic environments .

Functional Group Modifications

Hydroxyl vs. Ketone
  • 1-(4-Methylpyridin-2-yl)piperidin-4-one (CAS: 1057282-71-9):
    • Molecular formula: C₁₁H₁₄N₂O
    • Replaces the hydroxyl group with a ketone, increasing electron-withdrawing character. This reduces hydrogen-bonding capacity but may enhance stability against oxidation .

Substituent Position and Size

  • 1-(4-Octylphenethyl)piperidin-4-ol (RB-005):
    • Features a bulky octylphenethyl group linked via a two-carbon tether. This modification significantly enhances selectivity for sphingosine kinase 1 (SK1) over SK2 (15-fold selectivity), demonstrating the impact of hydrophobic substituents on target specificity .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
1-(4-Methylpyridin-2-yl)piperidin-4-ol 939986-80-8 C₁₁H₁₆N₂O 192.26 4-Methylpyridin-2-yl, -OH Moderate lipophilicity, SK1 inhibition
1-(4-Methylpyridin-2-yl)piperidin-4-one 1057282-71-9 C₁₁H₁₄N₂O 190.25 4-Methylpyridin-2-yl, =O Higher stability, reduced H-bonding
1-(5-Methylpyrimidin-2-yl)piperidin-4-ol 1236285-21-4 C₁₀H₁₅N₃O 193.25 5-Methylpyrimidin-2-yl, -OH Enhanced kinase binding
1-(6-Chloropyrimidin-4-yl)-4-methylpiperidin-4-ol 1528868-56-5 C₁₀H₁₄ClN₃O 227.69 6-Cl-pyrimidin-4-yl, 4-methylpiperidine Halogen bonding, steric hindrance

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Methylpyridin-2-yl)piperidin-4-ol
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1-(4-Methylpyridin-2-yl)piperidin-4-ol

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